![molecular formula C16H14F3NO3 B2853050 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 390789-30-7](/img/structure/B2853050.png)
2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethoxy group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. One common approach is to start with 2-ethoxyphenol and introduce the trifluoromethoxy group through a nucleophilic substitution reaction. The imine group can then be introduced through a condensation reaction with 4-(trifluoromethoxy)aniline under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imine group can be reduced to an amine.
Substitution: : The ethoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions can be employed, often under basic conditions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: : Amines and related derivatives.
Substitution: : Substituted phenols and ethers.
Scientific Research Applications
2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in proteomics research to study protein interactions and functions.
Industry: : Use in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol can be compared to other phenolic compounds with similar functional groups, such as:
2-ethoxyphenol: : Lacks the trifluoromethoxy and imine groups.
4-(trifluoromethoxy)aniline: : Lacks the ethoxy and imine groups.
2-ethoxy-6-(trifluoromethyl)phenol: : Lacks the imine group.
Properties
IUPAC Name |
2-ethoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-2-22-14-5-3-4-11(15(14)21)10-20-12-6-8-13(9-7-12)23-16(17,18)19/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAAXZDRHLKNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
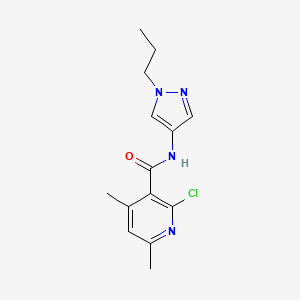
![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2852970.png)
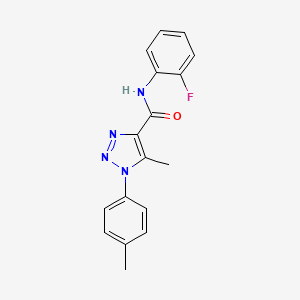
![4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2852975.png)
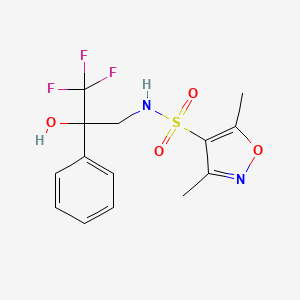
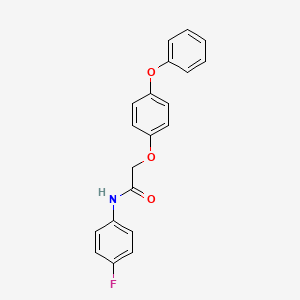

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)
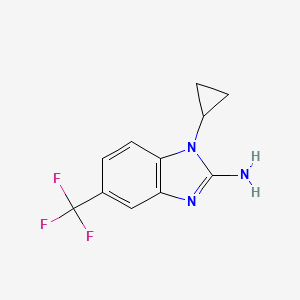
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2852984.png)

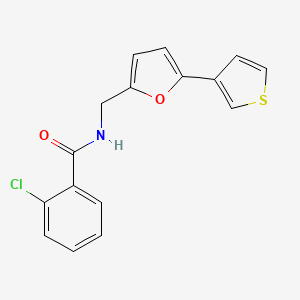
![N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2852988.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)
